molecular formula C6H3ClN2 B1360203 6-Chloropyridine-2-carbonitrile CAS No. 33252-29-8

6-Chloropyridine-2-carbonitrile

Cat. No. B1360203
CAS RN: 33252-29-8
M. Wt: 138.55 g/mol
InChI Key: PGZHSVWXFKKCNR-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carbonitrile is a substituted pyridine . It is used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .


Molecular Structure Analysis

The molecular structure of 6-Chloropyridine-2-carbonitrile exhibits unique intermolecular C—H⋯N nitrile, C—H⋯N pyridine and offset face-to-face π-stacking interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloropyridine-2-carbonitrile are not detailed in the search results, similar compounds like 2-Chloropyridine react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .


Physical And Chemical Properties Analysis

6-Chloropyridine-2-carbonitrile is a solid with a melting point of 85-89 °C . The intermolecular packing of the compound exhibits head-to-tail C—H⋯N nitrile and C—H⋯N pyridine interactions, forming two-dimensional sheets which are π-stacked in an offset face-to-face fashion .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

  • Derivative Synthesis : 6-Chloropyridine-2-carbonitrile derivatives have been synthesized and analyzed using X-ray diffraction and spectroscopy. For instance, Tranfić et al. (2011) reported the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a chloropyridine derivative, highlighting its structural features and hydrogen bonding patterns through X-ray analysis and various spectroscopic methods (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Vibrational Properties Analysis : Marquez et al. (2015) performed a theoretical study on the structural and vibrational properties of cyanopyridine derivatives, including a chloropyridine compound, using Density Functional Theory (DFT) calculations. This study provided insights into the compound's interactions, atomic charges, and solvent effects (Márquez, Márquez, Cataldo, & Brandán, 2015).

Optical and Electronic Properties

  • Optical and Junction Characteristics : Pyridine derivatives, including chloropyridine compounds, have been explored for their optical and diode characteristics. Zedan, El-Taweel, and El-Menyawy (2020) examined the thermal, structural, and optical properties of such compounds, noting their potential in fabricating heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Synthesis of Trifluoromethylated Azaindazole Derivatives : Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles, indicating its use in developing complex molecular structures (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Chemical Transformations and Photodegradation

  • Chemical Reactivity Studies : Ibrahim and El-Gohary (2016) investigated the reactivity of a methylchromone-carbonitrile compound towards various nucleophilic reagents, resulting in a range of heterocyclic systems. This highlights the versatility of carbonitrile compounds in chemical transformations (Ibrahim & El-Gohary, 2016).

  • Photodegradation in Aqueous Solutions : Skoutelis et al. (2017) explored the photodegradation of 2-chloropyridine in water, identifying intermediate products and assessing their genotoxicity. This research contributes to understanding the environmental impact and degradation pathways of chloropyridine compounds (Skoutelis, Antonopoulou, Konstantinou, Vlastos, & Papadaki, 2017).

Safety And Hazards

6-Chloropyridine-2-carbonitrile is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZHSVWXFKKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186897
Record name 6-Chloropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridine-2-carbonitrile

CAS RN

33252-29-8
Record name 6-Chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridine-2-carbonitrile
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Record name 6-Chloropyridine-2-carbonitrile
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Record name 6-chloropyridine-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROPYRIDINE-2-CARBONITRILE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methylsulfonylpyridine (13.0 g, 67.8 mmol), sodium cyanide (6.69 g, 136 mmol) and DMF (150 ml) was stirred at 170° C. for 18 hrs. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (2:1, v/v) to give 2-chloro-6-cyanopyridine (6.67 g, 71%) as crystals (mp. 82.9-83.1° C.).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Montgomery, TJ O'Connor… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
… The intermolecular packing of the isomeric 6-chloropyridine-2-carbonitrile, (II), which differs only in the position of the chloro substituent on the pyridine ring, exhibits head-to-tail C—H⋯…
Number of citations: 6 scripts.iucr.org
I Tsukamoto, H Koshio, T Kuramochi, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives was synthesized, and their structure–activity relationships were examined in order to …
Number of citations: 20 www.sciencedirect.com
L Tong, W Li, MMC Lo, X Gao, JMC Wai… - Journal of Medicinal …, 2020 - ACS Publications
The measurement of receptor occupancy (RO) using positron emission tomography (PET) has been instrumental in guiding discovery and development of CNS directed therapeutics. …
Number of citations: 27 pubs.acs.org
M Bookwala, A Gumireddy, JA Aitken… - Journal of Chemical …, 2022 - Springer
Terfenadine, C 32 H 41 NO 2 , 1, contains an α,α-diphenyl-4-piperidinomethanol moiety, which is related to the H 1 -receptor blocking activity, facilitating its prior use as an antihistamine …
Number of citations: 3 link.springer.com

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